molecular formula C25H25FN4O2S B2374761 1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one CAS No. 1114828-14-6

1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2374761
CAS No.: 1114828-14-6
M. Wt: 464.56
InChI Key: QTWHCEICVSZSSW-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a complex organic compound that has attracted significant interest due to its unique chemical structure and potential applications in various fields. Its molecular formula is C24H23FN4O2S, featuring a quinoline core, fluorine atom, and several heterocyclic groups.

Synthetic Routes and Reaction Conditions:

  • The oxadiazole moiety is then constructed using a cyclization reaction involving a hydrazide intermediate.

  • The piperidine and methylthio groups are introduced through subsequent substitution reactions.

Industrial Production Methods:

  • Scaling up this synthesis for industrial purposes involves optimizing reaction conditions to maximize yield and minimize by-products.

  • Flow chemistry and other continuous processing techniques are often employed to achieve efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom of the methylthio group.

  • Reduction: Reduction reactions may target the nitrogen-containing rings, leading to hydrogenated derivatives.

  • Substitution: Substitution reactions can occur at various positions on the quinoline and oxadiazole rings, often facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidizing agents like hydrogen peroxide or chromium trioxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles like sodium hydroxide, and electrophiles like acyl chlorides.

Major Products Formed:

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction can produce hydrogenated derivatives.

  • Substitution results in various substituted quinoline or oxadiazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry.

  • Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

  • Medicine: Preliminary studies indicate its potential as an antimicrobial agent, anti-inflammatory compound, and possibly as an anticancer drug.

  • Industry: The compound’s stability and reactivity make it useful in materials science, particularly in developing new polymers and coatings.

Mechanism of Action

  • The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes or receptors.

  • The fluorine atom and heterocyclic moieties enable strong binding to active sites, often through hydrogen bonding and van der Waals interactions.

  • The methylthio group can undergo oxidation, generating reactive species that further modulate biological activity.

Comparison with Similar Compounds

  • Similar Compounds: Examples include 1-ethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)quinolin-4(1H)-one and 6-fluoro-3-(4-methylphenyl)-1-ethylquinolin-4(1H)-one.

  • Uniqueness: 1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one’s combination of functional groups results in a distinct profile, particularly in its stability and reactivity compared to similar compounds.

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Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S/c1-3-29-15-19(25-27-24(28-32-25)16-7-9-17(33-2)10-8-16)23(31)18-13-20(26)22(14-21(18)29)30-11-5-4-6-12-30/h7-10,13-15H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWHCEICVSZSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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